![molecular formula C13H11N3O B13888985 6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13888985.png)
6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a methyl group at position 6 and a phenyl group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents such as m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones . Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include carboxylic acid chlorides, bases such as sodium methoxide, and oxidizing agents like m-chloroperbenzoic acid . Reaction conditions often involve refluxing in solvents such as xylene or butanol.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, such as sulfoxides, sulfones, and reduced compounds. These products can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one include other pyrrolopyrimidines, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and properties. Its combination of a methyl group at position 6 and a phenyl group at position 2 contributes to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
6-methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3O/c1-8-7-10-12(14-8)15-11(16-13(10)17)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17) |
Clave InChI |
YTFFLHHAMAZOPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)N=C(NC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


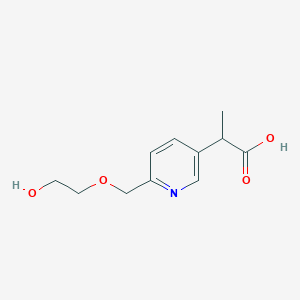
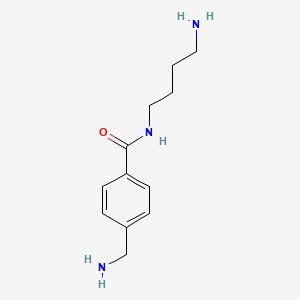

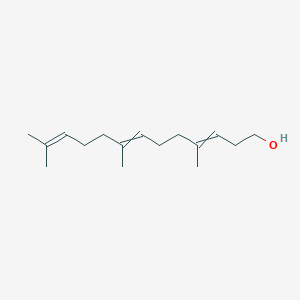
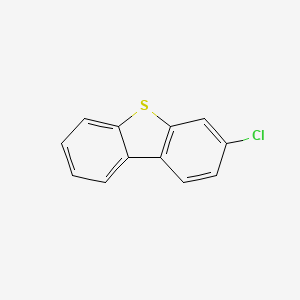

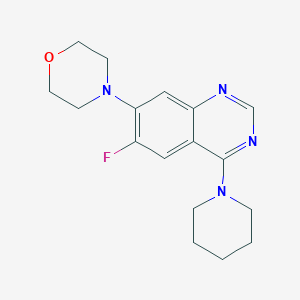

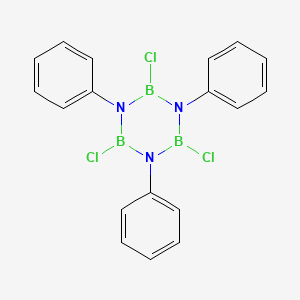
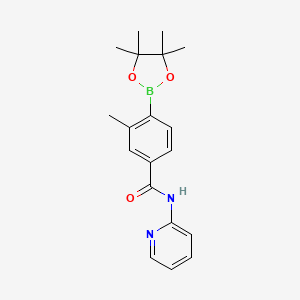
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
![2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

